molecular formula C14H9N3O5S2 B2760639 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 892856-62-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2760639
CAS RN: 892856-62-1
M. Wt: 363.36
InChI Key: HOSVISWPNKYQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound . It’s part of a class of compounds known as benzothiadiazoles . Unfortunately, there isn’t much specific information available about this exact compound.

Scientific Research Applications

Antiproliferative and Antioxidative Potential

Experimental and Computational Study of Antiproliferative and Antioxidative Activities

A study on benzimidazole/benzothiazole-2-carboxamides, including compounds similar to the one , revealed promising antiproliferative activity against human cancer cell lines and significant antioxidative capacity. The antioxidative activity was validated using free radical scavenging and ferric reducing antioxidant power assays. One compound exhibited superior antioxidative performance compared to the reference antioxidant butylated hydroxytoluene (BHT), suggesting potential therapeutic applications as an efficient antioxidant in tumor cells (Cindrić et al., 2019).

Synthesis and Biological Evaluation

Synthesis of Benzothiazole Derivatives as Antitumor Agents

Another research effort led to the design and synthesis of benzothiazole derivatives, aimed at achieving potent antitumor activity. The study highlighted the synthesis of derivatives with improved in vivo inhibitory effects on tumor growth, underscoring the potential of benzothiazole compounds in cancer therapy (Yoshida et al., 2005).

Innovative Synthesis Methods

Microwave-assisted Synthesis of Heterocyclic Molecules

A method involving microwave irradiation facilitated the rapid synthesis of various heterocyclic compounds from aromatic heterocyclic nitriles. This catalyst-free and solvent-free approach yielded heterocyclic compounds, including benzothiazoles, in quantitative yields, demonstrating an efficient method for synthesizing complex structures in less time (Sondhi et al., 2012).

Photo-Physical Characteristics

Study on Fluorescent Derivatives

Research into 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives revealed their promising photo-physical properties. These compounds exhibited excited-state intra-molecular proton transfer pathways, characterized by single absorption and dual emission, indicating their potential use in fluorescent probes and other optical applications (Padalkar et al., 2011).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S2/c18-13(10-1-2-12(23-10)17(19)20)16-14-15-7-5-8-9(6-11(7)24-14)22-4-3-21-8/h1-2,5-6H,3-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVISWPNKYQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.